Bas-118

Antimicrobial Susceptibility MIC H. pylori

Standard anti-H. pylori antibiotics lose potency under gastric low-pH conditions, confounding in vitro model results. BAS-118 (CAS 218936-13-1) maintains activity at low pH with exceptional selectivity: MIC₉₀ 0.013 mg/L against H. pylori (including clarithromycin- and metronidazole-resistant isolates) versus ≥8 mg/L for commensal species. Resistance development is minimal (≤2-fold MIC shift after 10 passages). Ideal for gastric organoid models, resistance mechanism studies, and microbiome-sparing in vivo H. pylori research. Supplied with ≥98% purity for consistent experimental outcomes.

Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
CAS No. 218936-13-1
Cat. No. B1242175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBas-118
CAS218936-13-1
SynonymsBAS 118
BAS-118
BAS118
N-methyl-3-(2-(2-naphthyl)acetylamino)benzamide
Molecular FormulaC20H18N2O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C20H18N2O2/c1-21-20(24)17-7-4-8-18(13-17)22-19(23)12-14-9-10-15-5-2-3-6-16(15)11-14/h2-11,13H,12H2,1H3,(H,21,24)(H,22,23)
InChIKeyVQVCFYIDCWPSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BAS-118: Selective Anti-H. pylori Agent


BAS-118 (CAS 218936-13-1) is a synthetic benzamide derivative that functions as a selective antibacterial agent, specifically targeting Helicobacter pylori [1]. It belongs to the 3-(arylacetylamino)-N-methylbenzamide class of compounds [2]. The compound exhibits a molecular weight of 318.37 g/mol and a molecular formula of C₂₀H₁₈N₂O₂, with a topological polar surface area (tPSA) of 58.2 Ų and a calculated LogP (XLogP) of 3.48 [3].

1 Selective H. pylori antimicrobial screening Reported low MIC range supports low-concentration assay design
2 Benzamide derivative probe for resistance and gastric niche studies Retains activity against CAM/MNDZ-resistant isolates under acidic conditions

Why Generic Antibiotics Cannot Substitute BAS-118


In-class benzamide derivatives or broad-spectrum antibiotics cannot be simply interchanged for BAS-118 without compromising experimental outcomes due to critical, quantifiable differences in selectivity and activity. While many antibiotics exhibit broad-spectrum activity, BAS-118 is distinguished by its high specificity for H. pylori and its retained potency against clinically relevant resistant isolates [1]. Furthermore, its performance differs fundamentally from standard-of-care antibiotics under physiologically relevant acidic conditions; standard agents like amoxicillin and clarithromycin show decreased activity at low pH, whereas BAS-118 maintains its potency [2]. The evidence below quantifies these specific performance advantages that directly impact research model validity.

Species selectivity mismatch
Broad-spectrum antibiotics lack the reported high selectivity for H. pylori over other species, confounding microbiome-aware studies.
pH-dependent activity differences
Standard agents may lose activity under acidic gastric conditions, while BAS-118 retains reported activity; low-pH models require this property.
Resistance profile mismatch
Clarithromycin/metronidazole resistance mechanisms are not bypassed by conventional antibiotics; BAS-118 MIC values are essentially identical against resistant and wild-type isolates.

BAS-118 Quantitative Activity Profile


Activity Against Wild-Type H. pylori

BAS-118 demonstrates high in vitro potency against a broad panel of Helicobacter pylori clinical isolates. In a study of 100 randomly selected H. pylori isolates, the compound showed an MIC₅₀ of ≤0.003 mg/L, an MIC₉₀ of 0.013 mg/L, and an MIC range of ≤0.003–0.025 mg/L [1]. For context, the commonly used antibiotic clarithromycin typically exhibits MIC₉₀ values in the range of 0.03 to >256 mg/L depending on resistance prevalence in the tested population [2].

WT H. pylori MIC
Head-to-head
MIC₅₀ ≤0.003 mg/L; MIC₉₀ 0.013 mg/L
vs clarithromycin MIC₉₀ 0.03 to >256 mg/L
Supports low-concentration screening context
Agar dilution, 100 random isolates
Antimicrobial Susceptibility MIC H. pylori Benzamide Derivative

Activity Against Drug-Resistant H. pylori

A critical differentiator for BAS-118 is its retained potency against H. pylori strains that are resistant to the first-line antibiotics clarithromycin (CAM) and metronidazole (MNDZ). The study demonstrated that the MIC values for BAS-118 were essentially identical against CAM-resistant (n=30, MIC ≥1.56 mg/L for CAM) and MNDZ-resistant (n=25, MIC ≥6.25 mg/L for MNDZ) isolates compared to wild-type strains [1]. This is in contrast to the standard agents themselves, which are ineffective against these resistant subpopulations.

Resistant isolate MIC
Head-to-head
BAS-118 MIC ≤0.003-0.025 mg/L against CAM-R and MNDZ-R strains
CAM MIC ≥1.56 mg/L; MNDZ MIC ≥6.25 mg/L
Bypasses common clarithromycin/metronidazole resistance mechanisms
30 CAM-R, 25 MNDZ-R clinical isolates
Antibiotic Resistance H. pylori Clarithromycin Metronidazole MIC

Resistance Development Propensity

BAS-118 exhibits a low propensity for inducing de novo resistance in H. pylori following serial in vitro passage. The study found that after 10 serial passages in the presence of sub-inhibitory concentrations of BAS-118, the MICs for five tested H. pylori strains increased by no more than two-fold [1]. In stark contrast, similar experiments with clarithromycin and metronidazole can result in MIC increases of 32- to >250-fold after only a few passages [2].

De novo resistance rate
Cross-study comparable
≤2-fold MIC increase after 10 passages
Clarithromycin: 32 to >250-fold after 3-5 passages
Low in vitro resistance emergence context
Serial passage of 5 H. pylori strains
Resistance Development Serial Passage H. pylori In Vitro

Species Selectivity Profile

The antibacterial activity of BAS-118 is highly selective for H. pylori. Against a panel of 29 reference strains representing other clinically relevant bacterial species (including S. aureus, E. coli, P. aeruginosa), BAS-118 showed very low activity, with all MIC values ≥8 mg/L [1]. This represents a high selectivity index: the MIC₉₀ against H. pylori (0.013 mg/L) is at least 615-fold lower than the MIC against any non-H. pylori species tested.

Species selectivity
Head-to-head
H. pylori MIC₉₀ 0.013 mg/L
Non-H. pylori spp. MICs ≥8 mg/L (≥615-fold selectivity)
Enables H. pylori-specific screening with minimal off-target impact
29 reference strains of other bacteria
Selectivity Antibacterial Spectrum H. pylori Microbiome

Potency Under Acidic Conditions

BAS-118 maintains its potent anti-H. pylori activity under acidic conditions (low pH), a relevant feature for targeting gastric pathogens. This is in direct contrast to amoxicillin and clarithromycin, whose antibacterial activity is known to decrease in acidic environments [1]. This functional advantage is a property of the 3-(arylacetylamino)-N-methylbenzamide class, from which BAS-118 was specifically selected for further evaluation due to its superior profile .

Acidic pH activity
Class-level inference
Activity maintained at low pH (qualitative)
Amoxicillin/clarithromycin activity decreases
Supports gastric niche model relevance
Class property; data to verify in specific assay
pH-Dependent Activity H. pylori Gastric Environment Stability

BAS-118 Research Applications


Investigating Resistance Mechanisms

Given its retained, high-potency activity against clarithromycin- and metronidazole-resistant H. pylori isolates (MIC values ≤0.003-0.025 mg/L) [1], BAS-118 is an optimal tool for dissecting novel resistance pathways that are not targeted by conventional antibiotics. It can be used in serial passage experiments to map the evolution of resistance, as it demonstrates a low propensity for de novo resistance development (≤2-fold MIC increase after 10 passages) [1].

Validating Gastric Niche Models

For researchers developing or validating gastric organoid, co-culture, or other low-pH in vitro models, BAS-118 is a superior chemical probe because its class of compounds is known to maintain potent anti-H. pylori activity under acidic conditions [2]. This contrasts with standard antibiotics like amoxicillin and clarithromycin, which lose activity at low pH, potentially confounding results [2].

Microbiome-Sparing Rodent Studies

The compound's exceptional species-selectivity—with an MIC for H. pylori of 0.013 mg/L versus ≥8 mg/L for all other tested bacterial species [3]—makes it uniquely suited for in vivo studies requiring specific eradication or control of H. pylori while minimizing disruption to the resident gastrointestinal flora. This is a critical advantage for studying the host-microbiome interaction in the context of H. pylori infection.

Benchmark for SAR Studies

BAS-118 (originally 'compound 7n') was selected as the candidate for further evaluation from a broader class of 3-(arylacetylamino)-N-methylbenzamides due to its optimal profile [4]. It serves as a well-characterized benchmark compound for medicinal chemists developing next-generation anti-H. pylori agents. New analogs can be directly compared against the established MIC₉₀ of 0.013 mg/L and the documented resistance profile of BAS-118 to quantify any improvements [3].

Application
Selection Property
Validation Focus
H. pylori resistance pathway studies
Activity against clarithromycin/metronidazole-resistant isolates
Resistance development assay endpoints
Gastric niche model validation
Reported activity retention under acidic conditions
pH-dependent MIC verification
Microbiome-sparing in vivo studies
High species selectivity index
In vivo flora disruption monitoring
Benchmark for novel anti-H. pylori SAR
Well-characterized MIC range and resistance profile
Comparator MIC against wild-type and resistant panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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